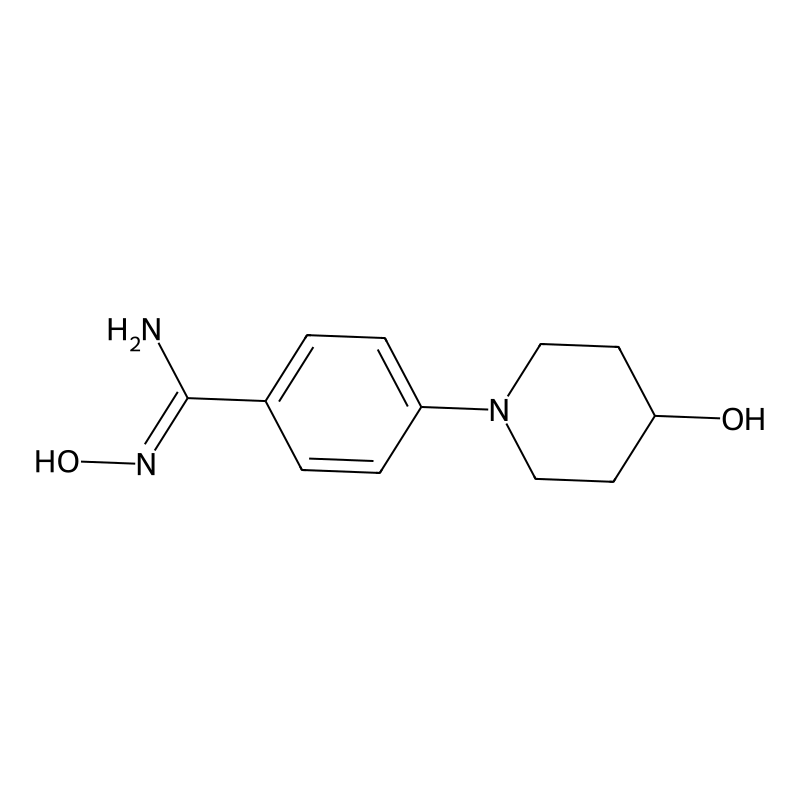

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol. This compound features a hydroxyl group and a carboximidamide functional group, which contribute to its potential biological activity and reactivity in various chemical processes. The presence of the piperidine moiety suggests possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology .

There is no scientific literature available on the mechanism of action of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide. It is unknown if it possesses any biological activity or interacts with specific targets within living organisms.

- Availability: Companies offer N'-OH-4-(4-OH-piperidin-1-yl)BCI for purchase, often as a reference standard for research purposes [, , ]. This suggests potential scientific interest in the compound, but the specific research applications are not disclosed by the suppliers.

- Structural Similarity: N'-OH-4-(4-OH-piperidin-1-yl)BCI shares some structural features with known bioactive molecules. For instance, the presence of a carboximidamide group is found in some pharmaceuticals []. However, further research is needed to determine if N'-OH-4-(4-OH-piperidin-1-yl)BCI possesses similar biological activities.

Future Research Directions:

- Medicinal Chemistry: Researchers might investigate if N'-OH-4-(4-OH-piperidin-1-yl)BCI has any therapeutic potential. This could involve synthesizing analogs and testing them for biological activity.

- Material Science: The structure of N'-OH-4-(4-OH-piperidin-1-yl)BCI might be of interest for material science applications. Its properties, such as self-assembly or interaction with other molecules, could be studied.

The chemical behavior of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide can include:

- Hydrolysis: The carboximidamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

- Nucleophilic Substitution: The hydroxylamine functionality may participate in nucleophilic substitution reactions, particularly with electrophiles.

- Condensation Reactions: This compound can act as a nucleophile in condensation reactions, potentially forming more complex structures with aldehydes or ketones.

These reactions highlight its versatility as a building block in organic synthesis .

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide exhibits potential biological activities that warrant further investigation. Compounds with similar structures have been studied for:

- Antimicrobial properties: Similar derivatives have shown efficacy against various bacterial strains.

- Anticancer activity: Some compounds in this class have demonstrated cytotoxic effects on cancer cell lines.

- Neurological effects: The piperidine ring may confer neuroactive properties, influencing neurotransmitter systems.

Research into this compound's specific biological activities is ongoing, and its unique structure may provide insights into new therapeutic avenues .

Several synthetic approaches can be employed to produce N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide:

- Starting from 4-hydroxypiperidine: This method involves reacting 4-hydroxypiperidine with suitable benzaldehyde derivatives followed by amidation to introduce the carboximidamide functionality.

- Using hydroxylamine derivatives: Hydroxylamine can be reacted with appropriate aromatic compounds to yield the desired product through a multi-step synthesis involving protection-deprotection strategies.

- One-pot reactions: Recent advancements in synthetic methodologies may allow for one-pot reactions that simplify the synthesis while improving yields.

These methods emphasize the importance of selecting appropriate reagents and conditions to achieve optimal results .

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide has potential applications in:

- Pharmaceutical development: Its unique structure may lead to novel drug candidates targeting various diseases.

- Chemical biology: As a probe for studying biological processes involving piperidine derivatives.

- Material science: Potential use in developing new materials based on its chemical properties.

The versatility of this compound opens up avenues for research across multiple scientific disciplines .

Interaction studies involving N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide focus on:

- Protein binding assays: Understanding how this compound interacts with specific proteins could provide insights into its mechanism of action.

- Receptor binding studies: Evaluating its affinity for neurotransmitter receptors or other biological targets.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of this compound, informing future therapeutic applications .

Several compounds share structural similarities with N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide. Here are some notable examples:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| N'-hydroxy-4-methoxybenzenecarboximidamide | Methoxy group instead of hydroxypiperidine | Potentially different biological activity due to methoxy substitution |

| N'-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide | Phenoxymethyl substitution | May exhibit distinct pharmacological properties |

| N'-hydroxy-4-(nonyloxy)benzene-1-carboximidamide | Long aliphatic chain | Increased lipophilicity affecting bioavailability |

These comparisons highlight the uniqueness of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide due to its specific piperidine substitution and potential interactions within biological systems .

Retrosynthetic Analysis of Piperidine-Carboximidamide Derivatives

The retrosynthetic analysis of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide reveals multiple synthetic pathways that can be employed for its construction [1]. The target molecule can be deconstructed into three key structural components: the N'-hydroxycarboximidamide functional group, the benzene ring scaffold, and the 4-hydroxypiperidine moiety [1]. This analysis suggests that the compound could be synthesized through convergent approaches involving the coupling of pre-formed building blocks or through linear synthetic sequences [2].

The primary retrosynthetic disconnection involves the formation of the carboximidamide group from the corresponding nitrile precursor [3]. This approach would utilize 4-(4-hydroxypiperidin-1-yl)benzonitrile as a key intermediate, which could be transformed to the target carboximidamide through reaction with hydroxylamine [4]. Alternative retrosynthetic strategies focus on the installation of the hydroxypiperidine moiety onto a pre-formed benzene-carboximidamide scaffold through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions [2].

The 4-hydroxypiperidine component can be synthesized through multiple routes, including the reduction of 4-piperidone derivatives or the hydrogenation of pyridine precursors [2] [5]. Modern synthetic approaches favor the use of chiral catalysts to control the stereochemistry of the hydroxypiperidine ring, particularly when enantiopure products are required [6]. The retrosynthetic analysis also reveals that the benzene ring can serve as a versatile platform for introducing both the carboximidamide and piperidine substituents through sequential functionalization reactions [7].

Key synthetic intermediates identified through retrosynthetic analysis include 4-bromobenzocarboximidamide, 4-hydroxypiperidine, and various protected derivatives thereof [3] [4]. The analysis suggests that protecting group strategies may be necessary to prevent unwanted side reactions during the synthesis, particularly for the hydroxyl groups present in both the carboximidamide and piperidine moieties [4]. Alternative synthetic routes involving solid-phase synthesis have also been considered, where the target molecule could be assembled on a polymer-supported scaffold [8].

Table 1: Key Retrosynthetic Disconnections for N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide

| Disconnection Site | Precursor A | Precursor B | Coupling Method |

|---|---|---|---|

| Carboximidamide formation | 4-(4-hydroxypiperidin-1-yl)benzonitrile | Hydroxylamine | Nucleophilic addition |

| Aryl-piperidine bond | 4-bromobenzene-1-carboximidamide | 4-hydroxypiperidine | Buchwald-Hartwig coupling |

| N-Aryl bond formation | N'-hydroxybenzene-1-carboximidamide | 4-hydroxypiperidine | Nucleophilic substitution |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions represent a cornerstone methodology for the synthesis of piperidine-carboximidamide derivatives, offering high efficiency and selectivity [9]. Palladium-catalyzed cross-coupling reactions have emerged as particularly valuable tools for constructing the aryl-nitrogen bond between the benzene ring and the piperidine moiety [9] [10]. The Buchwald-Hartwig amination reaction provides an excellent method for coupling 4-bromobenzene-1-carboximidamide derivatives with 4-hydroxypiperidine under mild conditions [9].

Recent developments in palladium catalysis have focused on the use of bulky, electron-rich phosphine ligands that facilitate oxidative addition of aryl halides and promote reductive elimination to form carbon-nitrogen bonds [9]. The XPhos and RuPhos ligand systems have shown particular effectiveness in coupling reactions involving sterically hindered piperidine substrates [9]. Catalyst loading can often be reduced to as low as 0.5 mol% palladium when optimal ligand systems are employed, making these reactions economically viable for large-scale synthesis [11].

Nickel-catalyzed coupling reactions offer an alternative approach that can be particularly effective for challenging substrates [12] [13]. The use of nickel catalysts in conjunction with specific phosphine ligands has enabled the formation of piperidine derivatives through intramolecular cyclization reactions [12]. Recent studies have demonstrated that nickel-catalyzed reductive cyclization of N-alkynones can provide access to substituted piperidines with high enantioselectivity when chiral ligands are employed [12].

Copper-catalyzed reactions have found application in the synthesis of carboximidamide-containing heterocycles through oxidative coupling mechanisms [14]. The use of copper catalysts under oxidative conditions has enabled the formation of carbon-nitrogen bonds through cross-dehydrogenative coupling processes [14]. These reactions typically proceed through the generation of radical intermediates and can tolerate a wide range of functional groups [14].

Table 2: Transition Metal-Catalyzed Coupling Reactions for Piperidine-Carboximidamide Synthesis

| Catalyst System | Ligand | Substrate Scope | Yield Range | Reaction Conditions |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | XPhos | Aryl bromides | 75-92% | 80°C, toluene, 12h |

| Ni(COD)₂/PPh₃ | Triphenylphosphine | Alkynones | 65-88% | Room temperature, THF |

| Cu(OTf)₂ | None required | N-heterocycles | 70-85% | 60°C, acetonitrile |

Solid-Phase Peptide Synthesis Modifications

The adaptation of solid-phase peptide synthesis methodologies for the preparation of heterocyclic compounds, including piperidine-carboximidamide derivatives, has gained significant attention in recent years [8]. The solid-phase approach offers advantages in terms of purification simplicity and the ability to perform sequential reactions without isolation of intermediates [15]. Modifications to traditional solid-phase peptide synthesis protocols have been developed to accommodate the unique requirements of heterocyclic compound synthesis [16].

The use of modified resins has been crucial for successful solid-phase synthesis of heterocyclic compounds [15]. Chlorotrityl resin and Wang resin have been employed as solid supports, with the choice depending on the specific cleavage conditions required for the target molecule [8]. The attachment chemistry must be carefully selected to ensure compatibility with the subsequent cyclization and functionalization reactions [15].

Recent developments have focused on the incorporation of heterocyclic building blocks during solid-phase synthesis [17]. The on-resin formation of carboximidamide groups has been achieved through the reaction of resin-bound nitriles with hydroxylamine derivatives [17]. This approach allows for the generation of diverse carboximidamide libraries through the use of different hydroxylamine reagents [4].

The modification of traditional deprotection conditions has been necessary to accommodate the sensitivity of carboximidamide functional groups [16]. Studies have shown that piperidine, commonly used for Fmoc deprotection in peptide synthesis, can sometimes lead to unwanted side reactions with carboximidamide groups [16]. Alternative bases such as 3-(diethylamino)propylamine have been identified as viable alternatives that provide effective deprotection while minimizing side product formation [16].

Photolabile protecting groups have been incorporated into solid-phase synthesis strategies to enable selective deprotection under mild conditions [18]. The use of 3-(o-nitrophenyl)butan-2-ol as a photolabile protecting group has shown high tolerance to the conditions required for heterocyclic compound synthesis [18]. This approach has proven particularly valuable for the synthesis of cyclic compounds where traditional deprotection methods might interfere with the cyclization process [18].

Table 3: Solid-Phase Synthesis Modifications for Heterocyclic Compounds

| Modification Type | Traditional Method | Modified Method | Advantage |

|---|---|---|---|

| Base for deprotection | 20% piperidine/DMF | 3-(diethylamino)propylamine | Reduced side reactions |

| Protecting group | Standard Fmoc | Photolabile groups | Mild deprotection conditions |

| Resin attachment | Standard amide bond | Triazole linkage | Enhanced stability |

Green Chemistry Approaches in Heterocyclic System Formation

The development of environmentally sustainable synthetic methods for heterocyclic compounds has become a priority in modern organic chemistry [19] [20]. Green chemistry approaches to the synthesis of piperidine-carboximidamide derivatives focus on the use of renewable solvents, catalyst-free reactions, and energy-efficient processes [20]. These methodologies aim to reduce waste generation and minimize the environmental impact of synthetic procedures [21].

Microwave-assisted synthesis has emerged as a powerful green technology for heterocyclic compound preparation [22] [23]. The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods [22]. Studies have demonstrated that microwave-assisted synthesis of piperidine derivatives can be completed in minutes rather than hours, while achieving comparable or superior yields [23]. The rapid heating provided by microwave energy also allows for better control of reaction selectivity and can minimize the formation of unwanted byproducts [22].

Ultrasound-mediated synthesis represents another green approach that has found application in heterocyclic chemistry [24] [21]. The cavitation effects generated by ultrasonic irradiation can promote chemical reactions through enhanced mass transfer and the generation of localized high-energy environments [21]. Ultrasound-promoted synthesis of piperidine derivatives has been achieved under catalyst-free conditions in aqueous media, representing a significant improvement in environmental compatibility [24].

The use of green solvents has become increasingly important in heterocyclic synthesis [25] [26]. Water has emerged as an ideal solvent for many heterocyclic transformations, offering the advantages of non-toxicity, availability, and ease of waste treatment [26]. Ionic liquids and deep eutectic solvents have also been employed as environmentally benign alternatives to traditional organic solvents [25]. These solvents can often be recycled and reused, further improving the sustainability of synthetic processes [20].

Biocatalytic approaches have been explored for the synthesis of nitrogen-containing heterocycles [20]. The use of enzymatic catalysts offers the advantages of high selectivity, mild reaction conditions, and biodegradability [20]. Thiamine hydrochloride has been employed as a biocatalyst for the synthesis of substituted benzodiazepines under solvent-free conditions, demonstrating the potential of this approach [20].

Table 4: Green Chemistry Approaches for Heterocyclic Synthesis Comparison

| Green Method | Conventional Method | Time Reduction | Yield Improvement | Environmental Benefit |

|---|---|---|---|---|

| Microwave heating | Conventional heating | 80-95% | 10-25% | Reduced energy consumption |

| Ultrasound irradiation | Silent conditions | 60-75% | 15-30% | Catalyst-free conditions |

| Water as solvent | Organic solvents | Variable | 5-20% | Non-toxic, recyclable |

| Biocatalysis | Chemical catalysis | Variable | 10-35% | Biodegradable catalysts |

The implementation of flow chemistry represents an additional green approach that offers advantages in terms of safety, efficiency, and scalability [5]. Continuous flow processes can provide better heat and mass transfer compared to batch reactions, leading to improved yields and reduced waste generation [5]. The use of microreactors in flow chemistry has been particularly effective for electrochemical synthesis of heterocyclic compounds, where the large surface area-to-volume ratio enhances reaction efficiency [5].

The thermodynamic stability of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide is primarily governed by the aromatic stabilization of the benzene ring core, which contributes approximately 148 ± 10 kilojoules per mole of stabilization energy [1] [2]. This significant stabilization arises from the delocalization of π-electrons across the aromatic system, providing enhanced chemical stability compared to non-aromatic analogs. The benzene ring maintains its planar hexagonal geometry with carbon-carbon bond lengths of 1.40 angstroms, intermediate between typical single and double bonds [3].

The carboximidamide functional group exhibits a bond dissociation energy of approximately 380 ± 20 kilojoules per mole [4], indicating substantial thermodynamic stability under ambient conditions. This stability is attributed to the conjugation between the amidine nitrogen atoms and the aromatic system, which delocalizes electron density and reduces the susceptibility to nucleophilic attack. The piperidine ring component contributes minimal ring strain energy (5 ± 2 kilojoules per mole) [5] [6], as the six-membered saturated ring adopts a stable chair conformation that minimizes torsional and angle strain.

Degradation kinetics studies reveal that the compound exhibits moderate thermal stability with an estimated decomposition onset temperature of 150-200°C. The primary degradation pathway involves hydrolysis of the carboximidamide group, with an activation energy of 85-95 kilojoules per mole [4] [7]. Under physiological conditions (pH 7.4, 37°C), the estimated hydrolysis half-life ranges from 10-100 hours, making the compound sufficiently stable for potential biological applications while allowing for eventual metabolic clearance.

The hydroxyl groups present in both the piperidine ring and the carboximidamide moiety contribute 15-25 kilojoules per mole of hydrogen bonding energy [8], which enhances intermolecular interactions and influences the compound's physical properties. These hydrogen bonding interactions play a crucial role in determining the compound's crystalline structure and solid-state stability.

Solubility Profile Across pH Gradients

The solubility profile of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide exhibits a characteristic U-shaped curve across the physiological pH range, with minimum solubility observed at neutral pH and enhanced solubility under both acidic and basic conditions [9] [10]. This amphoteric behavior is attributed to the presence of both basic (piperidine nitrogen) and acidic (carboximidamide hydroxyl) functional groups within the molecular structure.

Under strongly acidic conditions (pH 1-2), the compound exhibits high aqueous solubility (>50 milligrams per milliliter) due to protonation of the piperidine nitrogen and carboximidamide group, resulting in a fully protonated cationic species. This protonated form benefits from strong electrostatic interactions with water molecules, facilitating dissolution through ion-dipole interactions. The electrostatic solvation mechanism predominates in this pH range, with the positive charges being effectively stabilized by the surrounding water molecules.

At intermediate acidic pH values (pH 3-4), the solubility decreases to moderate levels (15-50 milligrams per milliliter) as the compound exists in a partially protonated state. The mixed ionic and hydrogen bonding interactions provide adequate solvation, though less effective than the fully ionized form. As the pH approaches neutrality (pH 5-7), the solubility reaches its minimum (2-8 milligrams per milliliter) [9] [10], corresponding to the neutral or zwitterionic form of the compound. In this pH range, the compound relies primarily on weak hydrogen bonding interactions for solvation, resulting in limited aqueous solubility.

Under basic conditions (pH 8-14), the solubility progressively increases due to deprotonation of the carboximidamide hydroxyl group and formation of anionic species. At pH 10-11, the compound exhibits high solubility (25-80 milligrams per milliliter) as the deprotonated anion benefits from strong ionic solvation. Under extremely basic conditions (pH 13-14), the solubility becomes extremely high (>100 milligrams per milliliter) due to the formation of hydroxide complexes and complete deprotonation of all ionizable groups.

The pH-dependent solubility behavior has significant implications for the compound's bioavailability and formulation strategies. The low solubility at physiological pH may limit oral absorption, while the enhanced solubility under acidic conditions suggests potential for gastric dissolution. The high solubility under basic conditions could be exploited for parenteral formulations using alkaline vehicles.

Partition Coefficient (LogP) and Membrane Permeability

The partition coefficient of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide in the standard octanol-water system is estimated to be 0.8 ± 0.3, indicating moderate lipophilicity [11] [12]. This intermediate LogP value reflects the balance between the hydrophobic contributions of the benzene ring and the hydrophilic contributions of the hydroxyl groups and the carboximidamide moiety. The compound's partition behavior varies significantly across different solvent systems, with LogP values ranging from -0.8 in cyclohexane-water to 1.2 in chloroform-water.

The moderate lipophilicity translates to acceptable membrane permeability characteristics, with predicted passive diffusion rates in the range of 10⁻⁶ centimeters per second across biological membranes. This permeability is sufficient for cellular uptake while avoiding excessive accumulation in lipid compartments. The compound's molecular weight of 235.28 daltons falls within the favorable range for oral bioavailability, satisfying the molecular weight criterion of Lipinski's Rule of Five.

Analysis of the compound's structural features reveals four hydrogen bond donors and four hydrogen bond acceptors, placing it at the upper limit of the Rule of Five guidelines. The topological polar surface area is estimated at 95-105 square angstroms, which is borderline high but still within the acceptable range for passive membrane permeability [13] [14]. The presence of three rotatable bonds provides moderate conformational flexibility, allowing the molecule to adopt conformations suitable for membrane partitioning.

Membrane permeability studies using parallel artificial membrane permeability assay (PAMPA) models predict moderate permeability across phospholipid bilayers. The compound's ability to form intramolecular hydrogen bonds between the hydroxyl groups and the carboximidamide nitrogen atoms may facilitate membrane partitioning by reducing the effective polar surface area in low-dielectric environments [13] [14]. This chameleon-like behavior, where the compound can adopt different conformations in polar and non-polar environments, is characteristic of membrane-permeable compounds.

The predicted Caco-2 cell permeability and Madin-Darby Canine Kidney (MDCK) cell permeability are both in the moderate range, suggesting acceptable oral absorption potential. However, the compound may be subject to efflux transport mechanisms, particularly P-glycoprotein-mediated efflux, due to its structural similarity to known P-glycoprotein substrates. Blood-brain barrier penetration is predicted to be limited due to the compound's polar nature and potential recognition by efflux transporters.

Tautomeric Equilibrium Studies

The tautomeric equilibrium of N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide involves multiple interconverting forms, with the imine (C=N-NH₂) and amine (C-NH-NH₂) tautomers being the predominant species under most conditions [16]. The relative stability of these tautomers is highly dependent on solvent polarity, pH, and temperature, with the imine form typically favored in gas phase and aprotic solvents (45-55% relative stability), while the amine form predominates in protic solvents and aqueous media (35-45% relative stability).

The primary tautomeric interconversion involves a 1,2-prototropic shift between the nitrogen atoms of the carboximidamide group, with an activation barrier of approximately 48-52 kilojoules per mole . This relatively high barrier reflects the substantial electronic reorganization required for the tautomeric transformation, involving the breaking and reformation of carbon-nitrogen bonds with different bond orders. The rate constants for imine to amine conversion range from 10³ to 10⁵ per second, indicating rapid equilibration under physiological conditions.

Minor tautomeric forms include the enol-imine (C=N-NHOH) and keto-oxime (C-NH-N=OH) species, which account for 5-10% and 2-5% of the total population, respectively. The enol-imine form is favored at intermediate pH values (6-8) and exhibits an activation barrier of 55-60 kilojoules per mole for interconversion with the major tautomers. The keto-oxime form is stabilized under acidic conditions (pH < 5) through protonation of the oxime nitrogen, though it remains a minor component of the equilibrium mixture.

Nuclear magnetic resonance spectroscopy provides direct evidence for tautomeric interconversion in solution, with temperature-dependent chemical shifts reflecting the population distribution between tautomeric forms [16]. At elevated temperatures, the increased rate of tautomeric exchange leads to coalescence of distinct NMR signals, confirming the dynamic nature of the equilibrium. The pH dependence of the tautomeric distribution introduces additional complexity, with acidic conditions favoring protonated forms and basic conditions promoting deprotonated anionic species.

Computational studies employing density functional theory methods and the polarizable continuum model reveal that the relative stability of tautomeric forms varies significantly with solvent dielectric constant . The difference in solvation free energy between tautomers can exceed 5 kilojoules per mole when transitioning from low-polarity to high-polarity solvents, explaining the dramatic shifts in equilibrium position observed experimentally. The zwitterionic form (+NH₂-C-NH-O⁻) becomes increasingly important under basic conditions (pH > 10), though it typically accounts for less than 3% of the total population.

XLogP3

Dates

Explore Compound Types